1,1,1-Trichloroacetone
Description
Historical Context and Discovery of 1,1,1-Trichloroacetone (B165163)
While the precise moment of its first synthesis is not clearly documented, the significance of this compound in environmental and chemical contexts became apparent through various studies. A notable identification of this compound (also referred to as 1,1,1-trichloropropanone) occurred in two drinking water supplies, where it was identified as a known precursor in the haloform reaction. nih.govacs.org This discovery, published in 1976, highlighted its presence as a byproduct of water chlorination. nih.govnih.gov
Synthetically, this compound can be produced through the chlorination of chloroacetone (B47974). wikipedia.org It is also known to form as a byproduct during the synthesis of its isomer, 1,1,3-trichloroacetone (B106291), from the chlorination of acetone (B3395972). wikipedia.orggoogle.com The base-catalyzed chlorination of acetone is a method that leads to the rapid formation of trichloroacetone, which is then susceptible to cleavage, a key step in the haloform reaction. sciencemadness.org
Structural Characteristics and Chemical Nomenclature of this compound
The structure of this compound is defined by a propane (B168953) backbone with three chlorine atoms and a ketone functional group. nih.govwikipedia.org
According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is 1,1,1-trichloropropan-2-one. nih.govwikipedia.orgalfa-chemistry.com This systematic name precisely describes the molecule's structure: a three-carbon chain (propan-) with a ketone at the second position (-2-one) and three chlorine atoms all attached to the first carbon (1,1,1-trichloro-). nih.govwikipedia.org It is also commonly referred to by other names such as this compound, trichloromethyl methyl ketone, and α,α,α-trichloroacetone. nih.govnist.gov
The molecular formula for this compound is C₃H₃Cl₃O. nih.govwikipedia.orgalfa-chemistry.comontosight.aifda.gov This formula indicates that each molecule is composed of three carbon atoms, three hydrogen atoms, three chlorine atoms, and one oxygen atom. The molar mass of this compound is approximately 161.41 g/mol . nih.govwikipedia.orgnist.govfda.gov
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃Cl₃O nih.govwikipedia.orgalfa-chemistry.comontosight.aifda.gov |
| Molar Mass | 161.41 g/mol nih.govwikipedia.orgnist.govfda.gov |
| Appearance | Colorless liquid wikipedia.orgontosight.aisolubilityofthings.com |
| Boiling Point | 134 °C wikipedia.orgalfa-chemistry.com |
| Density | ~1.4 g/cm³ wikipedia.org |
| Solubility in water | Slightly soluble wikipedia.orgontosight.aisolubilityofthings.com |
| Solubility in organic solvents | Soluble in ethanol (B145695) and diethyl ether wikipedia.orgsolubilityofthings.com |
This compound has isomers, with 1,1,3-trichloroacetone being a significant one. nih.govwikipedia.org Both isomers share the same molecular formula, C₃H₃Cl₃O, and molar mass. nih.govnih.gov However, the arrangement of the chlorine atoms on the carbon skeleton differs, leading to distinct chemical and physical properties.
In this compound, all three chlorine atoms are attached to the carbon atom adjacent to the carbonyl group (the alpha carbon). nih.govwikipedia.org In contrast, 1,1,3-trichloroacetone has two chlorine atoms on one alpha carbon and the third on the other alpha carbon. nih.govsigmaaldrich.com This difference in structure affects their stability and reactivity. For instance, the boiling points of the two isomers are different, which allows for their separation by distillation. The synthesis of 1,1,3-trichloroacetone often results in the formation of this compound as a byproduct. wikipedia.orggoogle.com
Table 2: Comparison of this compound and 1,1,3-Trichloroacetone
| Feature | This compound | 1,1,3-Trichloroacetone |
|---|---|---|
| IUPAC Name | 1,1,1-Trichloropropan-2-one nih.govwikipedia.org | 1,1,3-Trichloropropan-2-one nih.gov |
| CAS Number | 918-00-3 wikipedia.org | 921-03-9 wacker.com |
| Molecular Formula | C₃H₃Cl₃O nih.govwikipedia.org | C₃H₃Cl₃O nih.govwacker.com |
| Molar Mass | 161.41 g/mol nih.govwikipedia.org | 161.41 g/mol nih.govwacker.com |
| Position of Chlorine Atoms | All on C1 nih.govwikipedia.org | Two on C1, one on C3 nih.govsigmaaldrich.com |
Significance of this compound in Organic Chemistry
The unique structure of this compound, with its three chlorine atoms on the alpha carbon, makes it a valuable compound in organic synthesis. solubilityofthings.com
This compound serves as a crucial intermediate and building block in the synthesis of a variety of other chemical compounds. ontosight.aisolubilityofthings.com Its chlorinated structure allows for further chemical modifications, making it a versatile precursor in the production of pharmaceuticals and agrochemicals. ontosight.aisolubilityofthings.com The reactivity of the trichloromethyl group makes it suitable for use in nucleophilic substitution and acylation reactions. The compound's ability to undergo reactions such as oxidation to form trichloroacetic acid and reduction to less chlorinated compounds further highlights its synthetic utility.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,1,1-Trichloropropan-2-one |
| 1,1,3-Trichloroacetone |
| Acetone |
| Acetyl chloride |
| Carbon tetrachloride |
| Chloroacetaldehyde |
| Chloroacetone |
| Chloroform (B151607) |
| 1,3-Dichloroacetone |
| 1,1-Dichloroacetone (B129577) |
| Diethyl ether |
| Ethanol |
| Hexachloroacetone |
| Methylene dichloride |
| Monochloroacetone |
| Pentachloroacetone |
| Sodium hydroxide (B78521) |
| Tetrachloroacetone |
| Toluene |
| Trichloroacetate (B1195264) |
| Trichloroacetic acid |
Applications in Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical products. solubilityofthings.comdataintelo.com Its highly reactive nature, stemming from the functional synergism of the carbonyl group and the chlorine atoms, makes it a versatile building block in organic synthesis. kyoto-u.ac.jp The presence of the trichloromethyl group allows for a range of chemical modifications, enabling its use in the creation of complex molecules.
In the pharmaceutical sector, this compound is indispensable for drug synthesis and formulation. dataintelo.com Research and industrial applications have demonstrated its role as a precursor or intermediate in the production of various classes of therapeutic agents. It is utilized in the synthesis of certain antihistamines and anesthetics. ontosight.ai Furthermore, it is a key intermediate in the manufacturing of antibiotics, steroids, and folic acid, also known as Vitamin M. archivemarketresearch.comwacker.comwacker.comgoogle.com The synthesis of folic acid, a fundamental B vitamin, highlights the compound's importance in producing essential medicines. google.com Derivatives of this compound have also been explored for their potential in developing novel pharmacological agents, including those with anti-cancer and antimicrobial properties.
The agrochemical industry is another critical market for this compound. dataintelo.com It is a key component in the formulation and synthesis of various crop protection products. dataintelo.comdatabridgemarketresearch.com Specifically, this compound is used as an intermediate in the creation of pesticides, including insecticides and herbicides, which are vital for modern agriculture. ontosight.aidataintelo.comdatabridgemarketresearch.com The rising demand for effective agrochemicals to support global food production contributes to the sustained relevance of this compound in this sector. dataintelo.comdatabridgemarketresearch.com
Table 1: Selected Applications of this compound in Synthesis
| Sector | Application / Product Class | Specific Examples / Notes | References |
| Pharmaceutical | Intermediate | Utilized in the synthesis of various active pharmaceutical ingredients (APIs). | wacker.comwacker.com |
| Antihistamines & Anesthetics | Used in the synthetic pathways for certain drugs in these classes. | ontosight.ai | |
| Antibiotics & Antifungals | Serves as a precursor for some antibiotic and antifungal agents. | archivemarketresearch.comnbinno.com | |
| Steroids | A building block in the production of certain steroids. | archivemarketresearch.com | |
| Vitamins | An important intermediate for the synthesis of Folic Acid (Vitamin M). | wacker.comwacker.comgoogle.com | |
| Agrochemical | Intermediate | A key building block for various agrochemical substances. | wacker.comwacker.com |
| Pesticides | Employed in the manufacture of insecticides and herbicides. | ontosight.aidataintelo.comdatabridgemarketresearch.com | |
| Fertilizers | Mentioned in the context of agrochemical manufacturing, which includes fertilizers. | databridgemarketresearch.com |
Industrial Relevance and Market Dynamics
The industrial significance of this compound is intrinsically linked to its applications in the pharmaceutical and agrochemical industries, which are the primary drivers of market demand. dataintelo.comarchivemarketresearch.comdataintelo.com The global market for trichloroacetone is projected to experience steady growth, fueled by the expansion of these key end-user sectors, particularly in emerging economies. databridgemarketresearch.com
Market analysis indicates a positive growth trajectory, with one report projecting a compound annual growth rate (CAGR) of 5.3% for the niche market of this compound. Another market analysis for the broader trichloroacetone market forecasts a CAGR of 3.20% for the period of 2022-2029. databridgemarketresearch.com This growth is attributed to increasing demand for chemical intermediates, ongoing industrialization, and the rising complexity of chemical manufacturing processes. dataintelo.comdataintelo.com
The market is typically segmented by grade, with industrial and pharmaceutical grades being the most common. dataintelo.comdatabridgemarketresearch.com The pharmaceutical grade variant is subject to higher purity standards for its use in the synthesis of active pharmaceutical ingredients. dataintelo.com
Geographically, the Asia-Pacific region, including countries like India and China, dominates the trichloroacetone market. databridgemarketresearch.com This dominance is supported by several factors, including a burgeoning pharmaceutical industry, rising demand from various end-use industries, government investment policies promoting industrial growth, and the abundant availability of raw materials. databridgemarketresearch.com
However, the market is not without its challenges. Volatility in raw material prices and supply chain disruptions can pose significant hurdles. databridgemarketresearch.com Furthermore, stringent regulations regarding the handling and disposal of chlorinated compounds may impact production costs and market dynamics. databridgemarketresearch.com
Table 2: Market Dynamics of Trichloroacetone
| Metric | Finding | Key Factors | References |
| Projected Growth (CAGR) | 3.20% (for the 2022-2029 forecast period) | Growth in demand from emerging economies; expansion of end-user applications. | databridgemarketresearch.com |
| 5.3% | Driven by demand in pharmaceuticals and electronics. | ||
| Market Drivers | Expanding Pharmaceutical & Agrochemical Sectors | Increasing demand for intermediates in drug and pesticide synthesis. | dataintelo.comarchivemarketresearch.comdataintelo.comdatabridgemarketresearch.com |
| Industrialization | Growth of chemical manufacturing, especially in developing countries. | dataintelo.comdatabridgemarketresearch.com | |
| Market Segmentation | By Grade | Industrial Grade, Pharmaceutical Grade. | dataintelo.comdatabridgemarketresearch.com |
| By Application | Pharmaceutical Manufacturing, Agrochemicals, Chemical Intermediates. | dataintelo.comdatabridgemarketresearch.com | |
| Geographic Trends | Asia-Pacific Dominance | Driven by regional industrial growth, R&D activities, and government policies. | databridgemarketresearch.com |
| Market Challenges | Raw Material Costs & Supply | Price volatility and supply chain instability. | databridgemarketresearch.com |
| Regulatory Scrutiny | Strict regulations on handling and disposal of chemical substances. | databridgemarketresearch.com |
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c1-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZHKGXSEAGRTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021679 | |
| Record name | 1,1,1-Trichloropropanone | |
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Molecular Weight |
161.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
149 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Very soluble in ethyl alcohol and ethyl ether | |
| Record name | 1,1,1-TRICHLOROACETONE | |
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Density |
1.435 g/cu cm at 20 °C | |
| Record name | 1,1,1-TRICHLOROACETONE | |
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CAS No. |
918-00-3, 72497-18-8 | |
| Record name | 1,1,1-Trichloropropanone | |
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| Record name | 1,1,1-Trichloroacetone | |
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| Record name | 2-Propanone, trichloro- | |
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| Record name | Trichloroacetone | |
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| Record name | 1,1,1-Trichloropropanone | |
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| Record name | 1,1,1-Trichloroacetone | |
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| Record name | 1,1,1-TRICHLOROACETONE | |
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| Record name | 1,1,1-TRICHLOROACETONE | |
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Advanced Synthetic Methodologies for 1,1,1 Trichloroacetone
Modern Synthetic Pathways and Reaction Mechanisms
Modern approaches to synthesizing 1,1,1-trichloroacetone (B165163) focus on optimizing reaction conditions to favor the formation of the desired 1,1,1-isomer over other chlorinated species, such as 1,1,3-trichloroacetone (B106291). This is typically achieved through direct chlorination processes under specific conditions or through the use of catalytic systems that direct the regioselectivity of the chlorination.
Chlorination of Acetone (B3395972) and Chloroacetone (B47974) Derivatives
The progressive chlorination of acetone is a primary route for producing a range of chlorinated acetones, including this compound. The reaction proceeds stepwise, forming monochloroacetone, dichloroacetone isomers (1,1-dichloroacetone and 1,3-dichloroacetone), and subsequently trichloroacetone isomers. google.com The distribution of these products is highly dependent on the reaction conditions.
The underlying mechanism for the chlorination of ketones like acetone involves the formation of an enol or enolate intermediate, which is the species that reacts with the halogen. In acidic conditions, the keto-enol tautomerism is catalyzed, and the resulting enol reacts with chlorine. In basic media, a proton is abstracted to form an enolate anion, which then attacks the chlorine molecule. The successive addition of chlorine atoms to the same carbon is influenced by the inductive effect of the halogens already present, which can increase the acidity of the remaining α-hydrogens, making subsequent halogenation more rapid in basic solutions.
Direct chlorination involves reacting acetone or its partially chlorinated derivatives, such as chloroacetone or 1,1-dichloroacetone (B129577), with a chlorinating agent, typically chlorine gas. These reactions are often performed in the absence of a specific catalyst, relying on temperature and reactant concentrations to control the outcome.
The direct chlorination of acetone with chlorine gas can lead to a mixture of chlorinated products. For instance, a process where acetone and chlorine were introduced into a reaction tube resulted in a mixture containing this compound (2% by weight) alongside other isomers and less chlorinated acetones. google.com Another approach involves the chlorination of monochloroacetone in an aqueous solution of potassium hydroxide (B78521). This method has been reported to yield this compound with a gas phase purity of 85%. chemicalbook.com
The table below summarizes findings from direct chlorination experiments.
| Starting Material | Chlorinating Agent | Solvent/Conditions | Key Products (% by weight) | Reference |
| Acetone | Chlorine | Glass tube reactor | This compound (2%), 1,1,3-Trichloroacetone (43%), 1,1-Dichloroacetone (23%), 1,3-Dichloroacetone (11%) | google.com |
| Monochloroacetone | Chlorine | Water, Potassium Hydroxide, 15-20°C | This compound (85% purity) | chemicalbook.com |
To improve the selectivity towards a specific isomer, catalytic systems are employed. These catalysts can influence the rate and regioselectivity of the chlorination by altering the mechanism of enol or enolate formation or by activating the chlorinating agent.
Tertiary amines, such as triethylamine, and secondary amines, like diethylamine, are utilized as catalysts in the chlorination of acetone. google.com These basic catalysts facilitate the deprotonation of the acetone or its chlorinated derivatives at the α-carbon, promoting the formation of the enolate anion. The enolate then acts as a nucleophile, attacking the chlorine molecule. The use of amine catalysts can significantly shorten the reaction time and improve the selectivity for certain chlorinated products compared to uncatalyzed direct chlorination. While much of the literature focuses on the synthesis of 1,1,3-trichloroacetone using these catalysts, the conditions can be adapted to influence the isomer distribution. google.comgoogle.com
Iodine and iodine-containing compounds serve as effective catalysts for the chlorination of acetone and its derivatives. google.com The mechanism is believed to involve the in-situ formation of iodine monochloride (ICl), which acts as a more selective electrophile than chlorine gas. The reaction of 1,1-dichloroacetone with chlorine in the presence of iodine has been shown to produce a mixture containing this compound (6.5% by weight) and 1,1,3-trichloroacetone (53% by weight). google.com This indicates that while iodine catalysis can be employed, it may preferentially lead to chlorination at the less substituted methyl group, yielding the 1,1,3-isomer as the major product under these specific conditions. The choice of reaction temperature and the exclusion of water are important parameters in this process. google.com
The table below presents results from a catalyzed chlorination experiment.
| Starting Material | Catalyst | Temperature | Key Products (% by weight) | Reference |
| 1,1-Dichloroacetone | Iodine | 30°C | This compound (6.5%), 1,1,3-Trichloroacetone (53%), unreacted 1,1-Dichloroacetone (34%) | google.com |
Catalyzed Chlorination Approaches
Trichloromethyl Group Transfer Reactions
An alternative synthetic route to this compound that avoids the complexities of controlling chlorination selectivity involves the transfer of a trichloromethyl group to an acetyl moiety. wikipedia.org A notable example of this strategy is the reaction between a trichloroacetate (B1195264) salt and acetyl chloride. wikipedia.org
This method relies on the generation of a trichloromethyl anion (CCl₃⁻) or an equivalent reactive species from a precursor like sodium trichloroacetate. This is achieved through decarboxylation. The resulting nucleophilic trichloromethyl anion then attacks the electrophilic carbonyl carbon of acetyl chloride. This nucleophilic acyl substitution reaction results in the formation of this compound. This synthetic approach offers a more direct and regioselective pathway to the 1,1,1-isomer, bypassing the formation of other chlorinated acetone isomers that are common in direct chlorination methods. The reactivity of the trichloromethyl anion with carbonyl compounds is a key step in this process, which is related to transformations seen in reactions like the Jocic-Reeve reaction. wikipedia.org
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu This approach is crucial in the synthesis of this compound to enhance sustainability. Key principles applied include the use of environmentally benign solvents and the maximization of atom economy. gctlc.orgsigmaaldrich.com
The choice of solvent is a primary consideration in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. rjpn.org In the synthesis of this compound and related compounds, water has been utilized as an environmentally benign solvent. For instance, one documented method involves the reaction of monochloroacetone with potassium hydroxide and chlorine gas in an aqueous medium. chemicalbook.com Water is non-toxic, non-flammable, and readily available, making it a preferable alternative to volatile organic solvents.
Another approach that aligns with green chemistry principles is the reduction or complete elimination of solvents. A process for the chlorination of acetone or its derivatives to produce trichloroacetones has been developed to run with the exclusion of water, using the liquid reaction mixture itself as the solvent. google.com This method minimizes the use of auxiliary substances, directly addressing a core principle of green chemistry. sigmaaldrich.com
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com A high atom economy signifies a more sustainable process with minimal generation of byproducts or waste. buecher.de
The synthesis of this compound can be evaluated using this metric. Consider the direct chlorination of chloroacetone:
C₃H₅ClO + 2Cl₂ → C₃H₃Cl₃O + 2HCl
The theoretical atom economy for this reaction can be calculated as follows:
Atom Economy Calculation:
Molecular Weight of this compound (C₃H₃Cl₃O): 161.41 g/mol
Molecular Weight of Chloroacetone (C₃H₅ClO): 92.52 g/mol
Molecular Weight of Chlorine (Cl₂): 70.90 g/mol
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
% Atom Economy = (161.41 / (92.52 + 2 * 70.90)) x 100 = (161.41 / 234.32) x 100 ≈ 68.9%
This calculation demonstrates that, even under ideal stoichiometric conditions, a significant portion of the reactant mass is converted into the byproduct, hydrogen chloride. Syntheses that produce numerous byproducts, such as various chlorinated isomers of acetone, inherently possess lower reaction efficiency and atom economy. google.com Maximizing the incorporation of all materials used in the process into the final product remains a key goal in developing greener synthetic routes. gctlc.org
Optimization of Synthesis Parameters
The efficiency, yield, and selectivity of this compound synthesis are highly dependent on the careful control of reaction parameters. Optimization of temperature, pressure, catalyst selection, and reaction time is essential for maximizing the production of the desired isomer and minimizing unwanted side reactions.
Temperature is a critical parameter in the chlorination of acetone and its derivatives. The reaction temperature directly influences both the reaction rate and the selectivity towards the desired product. Different synthetic procedures operate under varied thermal conditions to achieve optimal outcomes. For instance, the synthesis from monochloroacetone in an aqueous medium is controlled at a relatively low temperature range of 15 to 20°C. chemicalbook.com In contrast, processes involving the chlorination of dichloroacetone mixtures to produce the related isomer 1,1,3-trichloroacetone have been carried out at much higher temperatures, such as 115-120°C and 125-130°C. patsnap.com Another method specifies a broad range of 10° to 80°C, with an advantageous sub-range of 15° to 50°C for the iodine-catalyzed chlorination of acetone or chloroacetone. google.com
Pressure is not typically cited as a key variable in these syntheses, with most procedures being conducted at atmospheric pressure. The primary focus remains on precise temperature management to guide the reaction pathway.
Table 1: Reported Temperature Parameters in Trichloroacetone Synthesis
| Starting Material(s) | Catalyst/Reagent | Temperature Range (°C) | Target Product |
| Monochloroacetone | Potassium Hydroxide | 15 - 20 | This compound |
| Acetone/Chloroacetone | Iodine | 10 - 80 (Optimal: 15 - 50) | 1,1,3-Trichloroacetone |
| Dichloroacetone Mixture | Methanesulfonic Acid | 115 - 120 | 1,1,3-Trichloroacetone |
| Dichloroacetone Mixture | p-Toluenesulfonic Acid | 125 - 130 | 1,1,3-Trichloroacetone |
| 1,3-Dichloroacetone | Reduced Iron Powder | 40 - 80 | 1,1,3-Trichloroacetone |
The choice of catalyst is fundamental to controlling the selectivity and efficiency of the chlorination process. A variety of catalysts have been employed, each suited to different starting materials and reaction conditions. In the synthesis of 1,1,3-trichloroacetone, acidic catalysts such as methanesulfonic acid and p-toluenesulfonic acid have been utilized. patsnap.com
For the direct chlorination of acetone or its derivatives, iodine or iodine-containing compounds soluble in the reaction mixture have proven effective. google.com In other catalytic systems, reduced iron powder is used, with loadings specified as a small percentage of the reactant's mass (e.g., 0.05-0.5% by mass of 1,3-dichloroacetone). google.com The catalyst loading must be precisely controlled; for example, in one preparation, 60.18 mg of reduced iron powder was used for 26.0 g of crude 1,3-dichloroacetone. google.com
Table 2: Catalyst Systems Used in Trichloroacetone Synthesis
| Catalyst | Starting Material | Catalyst Loading |
| Iodine | 1,1-Dichloroacetone | ~3.1% by weight of substrate |
| Reduced Iron Powder | 1,3-Dichloroacetone | 0.05% - 0.5% by weight of substrate |
| Methanesulfonic Acid | Dichloroacetone Mixture | 5% by weight of substrate |
| p-Toluenesulfonic Acid | Dichloroacetone Mixture | 5% by weight of substrate |
Reaction time is a crucial factor that must be optimized to achieve high product selectivity and yield. Insufficient reaction time can lead to incomplete conversion, while excessive time may promote the formation of over-chlorinated byproducts like tetrachloro- and pentachloroacetones. google.com
Table 3: Reaction Time and Corresponding Product Selectivity
| Starting Material | Reaction Time | % this compound | % 1,1,3-Trichloroacetone | Other Byproducts |
| 1,1-Dichloroacetone | 3.5 hours | 6.5% | 53% | Dichloroacetones, Tetrachloroacetone |
| Monochloroacetone | 6.6 hours | 85% Purity (crude) | Not specified | Not specified |
| Acetone | 5.25 hours | 2% | 43% | Mono-, di-, tetra-, pentachloroacetones |
Purification and Isolation Techniques
The effective purification and isolation of this compound from reaction mixtures are critical for obtaining a high-purity product. Various techniques are employed, each with specific advantages, to separate the target compound from by-products and unreacted starting materials. Common by-products that require removal include isomers like 1,1,3-trichloroacetone and other chlorinated acetones such as 1,1-dichloroacetone. google.com
Distillation is a primary method for purification, leveraging the differences in boiling points between this compound and various contaminants. For instance, the boiling point difference of 45°C between this compound and 1,1,3-trichloroacetone allows for their separation through distillation. google.com Similarly, 1,1-dichloroacetone can be effectively removed due to a significant boiling point difference. google.com
Following initial separation, which may involve liquid-liquid extraction, the organic phase containing the product is often dried to remove residual water. A common drying agent used for this purpose is anhydrous sodium sulfate. chemicalbook.com
Crystallization is another powerful technique, particularly for achieving very high purity. This method involves dissolving the crude product in a suitable solvent and then cooling the solution to induce the formation of crystals of the desired compound, leaving impurities behind in the solvent. mit-ivy.com While highly effective, the success of this method can depend on the initial concentration of the target compound in the crude mixture. mit-ivy.com Water extraction is a simpler, though often less effective, method for initial purification. mit-ivy.com
The purity of the final product is typically verified using analytical techniques such as gas chromatography. mit-ivy.com
Table 1: Summary of Purification and Isolation Techniques
| Technique | Description | Purpose |
|---|---|---|
| Distillation | Separation based on differences in boiling points. | To separate this compound from by-products like 1,1,3-trichloroacetone and 1,1-dichloroacetone. google.com |
| Drying | Removal of water from the organic phase. | Typically performed after liquid separation using agents like anhydrous sodium sulfate. chemicalbook.com |
| Crystallization | Solidification of the desired compound from a solution. | To obtain products with very high purity, often exceeding 99%. mit-ivy.com |
| Water Extraction | A simple liquid-liquid extraction method. | A straightforward means of initial separation, though may result in lower purity. mit-ivy.com |
| Gas Chromatography | An analytical method for assessing purity. | To determine the final purity of the isolated product. mit-ivy.com |
Emerging Synthetic Routes and Research Challenges
The synthesis of this compound is an area of ongoing research, with efforts focused on developing more efficient, selective, and environmentally benign methods. While traditional synthesis often involves the direct chlorination of acetone or chloroacetone, these methods can lead to a mixture of products that are difficult to separate. google.comwikipedia.org
Emerging synthetic strategies aim to overcome these limitations. One alternative approach involves the transfer of a trichloromethyl group from a trichloroacetate to acetyl chloride. wikipedia.org Research into novel reactions of related compounds, such as the conversion of 1,1,1-trifluoroalkanones into 1,1-dichloro-1-alkenones using aluminum trichloride, highlights the potential for new synthetic pathways in halogenated ketones. beilstein-journals.org
Despite these advancements, several research challenges persist in the synthesis of this compound and related compounds.
Key Research Challenges:
Selectivity: A major hurdle is controlling the selectivity of the chlorination reaction. The formation of multiple isomers and over-chlorinated by-products with similar physical properties, such as boiling points, complicates the purification process significantly. google.com Achieving high selectivity for the desired 1,1,1-isomer remains a key objective. mit-ivy.com
Yield and Efficiency: Traditional methods can suffer from low yields. mit-ivy.com Research is focused on improving reaction conditions, including the use of specific catalysts and precise control over reagent addition, to enhance product yield and reduce reaction times. mit-ivy.com
Environmental and Health Concerns: The toxicity and environmental impact of chlorinated solvents and reagents are significant concerns. archivemarketresearch.com Developing greener synthetic routes that use less hazardous materials and generate less waste is a critical area of research.
Table 2: Research Challenges in this compound Synthesis
| Challenge | Description | Impact |
|---|---|---|
| Lack of Selectivity | Difficulty in controlling the position of chlorination, leading to a mixture of isomers and by-products. google.commit-ivy.com | Complicates purification and reduces the yield of the target compound. |
| By-product Separation | By-products often have similar boiling points to this compound. google.com | Makes separation by distillation difficult and costly. |
| Process Efficiency | Traditional methods can have long reaction times and low yields. mit-ivy.com | Increases production costs and resource consumption. |
| Environmental Impact | Use and generation of hazardous chlorinated compounds. archivemarketresearch.com | Poses risks to health and the environment, requiring strict handling and disposal protocols. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,1,3-Trichloroacetone |
| 1,1-dichloroacetone |
| Acetone |
| Acetyl chloride |
| Aluminum trichloride |
| Chloroacetone |
| Sodium sulfate |
| Trichloroacetate |
| 1,1,1-trifluoroalkanones |
Chemical Reactivity and Reaction Mechanisms of 1,1,1 Trichloroacetone
Nucleophilic Reactions Involving the Carbonyl Group
The carbonyl group in 1,1,1-trichloroacetone (B165163) is highly electrophilic due to the inductive effect of the adjacent trichloromethyl group. This makes it a primary site for nucleophilic attack.
Hydration and Hydrolysis Kinetics
This compound readily undergoes hydrolysis in aqueous solutions. The rate of this decomposition is significantly influenced by temperature and the composition of the water. In fortified drinking water, the compound decomposes with a rate constant of 0.182 hr⁻¹ at 21°C, corresponding to a half-life of approximately 4 hours. guidechem.com This rate increases substantially with temperature, exhibiting a rate constant of 1.393 hr⁻¹ and a half-life of just 0.5 hours at 30°C. guidechem.com
The purity of the water also affects the kinetics. In an ultrapure water solution at 30°C, the decomposition rate is slower, with a rate constant of 0.062 hr⁻¹, indicating a half-life of 11 hours. guidechem.com The faster degradation in drinking water suggests that its constituents may catalyze the reaction. The hydrolysis ultimately leads to the formation of chloroform (B151607) and other degradation products. guidechem.com
Hydrolysis Kinetics of this compound
| Water Type | Temperature (°C) | Rate Constant (hr⁻¹) | Half-life (hr) | Reference |
|---|---|---|---|---|
| Fortified Drinking Water | 21 | 0.182 | 4 | guidechem.com |
| Fortified Drinking Water | 30 | 1.393 | 0.5 | guidechem.com |
| Ultrapure Water | 30 | 0.062 | 11 | guidechem.com |
Reactions with Hydroxide (B78521) Ions: Haloform Cleavage and Kinetics
The reaction of this compound with hydroxide ions is a classic example of the haloform reaction. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the cleavage of the carbon-carbon bond between the carbonyl group and the trichloromethyl group. researchgate.netresearchgate.net
The mechanism involves two main phases:
Nucleophilic Attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
Carbon-Carbon Bond Cleavage: The tetrahedral intermediate collapses, reforming the carbonyl group (now as a carboxylic acid) and expelling the trichloromethyl group as a trichloromethanide anion (⁻CCl₃). sciencemadness.org This step is favorable because the ⁻CCl₃ anion is a relatively stable leaving group, with its negative charge stabilized by the three electron-withdrawing chlorine atoms. masterorganicchemistry.com
Proton Transfer: The newly formed acetic acid is an acidic molecule, and the trichloromethanide anion is a strong base. A rapid acid-base reaction occurs where the ⁻CCl₃ anion abstracts a proton from the acetic acid, yielding chloroform (CHCl₃) and an acetate (B1210297) ion (CH₃COO⁻). sciencemadness.org
This base-catalyzed cleavage is rapid and efficient, making it a primary reaction pathway for this compound in alkaline conditions. sciencemadness.orgcdnsciencepub.com
Reactions Involving the Chlorinated Methyl Group
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2 mechanisms, typically involve a nucleophile replacing a leaving group on an sp³-hybridized carbon atom. In the case of this compound, the primary site for nucleophilic attack is the highly electrophilic carbonyl carbon. Reactions at the trichloromethyl carbon are generally not favored. The carbon atom of the CCl₃ group is sterically hindered and electron-deficient, making it a poor substrate for a typical Sₙ2 attack. Furthermore, the powerful tendency of the molecule to undergo haloform cleavage upon interaction with nucleophiles like hydroxide means that this pathway dominates over potential substitutions at the chlorinated methyl group. sciencemadness.orgmasterorganicchemistry.com While nucleophilic substitutions are well-documented for related compounds like 1,1,3-trichloroacetone (B106291), where a chlorine atom is more susceptible to replacement, this is not a characteristic reaction for the 1,1,1-isomer. guidechem.com
Dehydrohalogenation Reactions
Dehydrohalogenation is an elimination reaction that typically involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms to form an alkene, often promoted by a strong base. wikipedia.org For this compound, a standard dehydrohalogenation reaction is structurally impossible. This type of reaction requires a hydrogen atom on the carbon adjacent to the carbon bearing the leaving group (the halogen). The this compound molecule (CH₃COCCl₃) lacks a hydrogen atom on the carbonyl carbon (the α-carbon) adjacent to the trichloromethyl group. Consequently, the necessary prerequisite for this elimination pathway does not exist.
Oxidation and Reduction Pathways
Oxidation: Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the C-C bonds. The haloform reaction, discussed in section 3.1.2, can be considered an oxidative cleavage of the methyl ketone, converting it to a carboxylate and chloroform. masterorganicchemistry.com
Reduction: The carbonyl group of this compound can be reduced to a secondary alcohol, forming 1,1,1-trichloro-2-propanol. This is a typical reaction for ketones, achievable with standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Additionally, under certain conditions, the trichloromethyl group can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. For instance, studies on the related compound 1,1,1-trichloroethane (B11378) (TCA) show it can be reductively dechlorinated under anaerobic conditions to 1,1-dichloroethane. ethz.ch While specific pathways for this compound are not extensively detailed, similar reductive processes are chemically plausible.
Epoxidation Reactions using this compound
Reactions with Hydrated Electrons and Radicals
This compound exhibits high reactivity with hydrated electrons (e⁻aq), hydroxyl radicals (·OH), and hydrogen atoms (·H). The bimolecular rate constants for these reactions in aqueous solutions have been determined using techniques such as electron pulse radiolysis combined with transient absorption spectroscopy.
Research has established the following rate constants for this compound's reactions with these reactive species:
Hydrated Electron (e⁻aq): (1.56 ± 0.17) × 10¹⁰ M⁻¹ s⁻¹
Hydroxyl Radical (·OH): (3.3 ± 0.1) × 10⁷ M⁻¹ s⁻¹
Hydrogen Atom (·H): (2.8 ± 0.2) × 10⁷ M⁻¹ s⁻¹
The reaction with the hydrated electron is particularly rapid, approaching the diffusion-controlled limit. This high rate is characteristic of reactions between hydrated electrons and halogenated organic compounds.
| Reactant Species | Bimolecular Rate Constant (M⁻¹ s⁻¹) |
|---|---|
| Hydrated Electron (e⁻aq) | (1.56 ± 0.17) × 10¹⁰ |
| Hydroxyl Radical (·OH) | (3.3 ± 0.1) × 10⁷ |
| Hydrogen Atom (·H) | (2.8 ± 0.2) × 10⁷ |
Acid-Catalyzed and Base-Catalyzed Transformations
The chemical stability and transformation of this compound are significantly influenced by pH.
Under acidic conditions, particularly at a pH of 5, this compound has been detected in chlorinated water samples, suggesting a degree of stability. guidechem.com However, detailed mechanistic studies or kinetics of specific acid-catalyzed transformations are not extensively described in the available literature. One method for its synthesis involves the use of hydrochloric acid, though this pertains to its formation rather than its subsequent transformation. biosynth.com
In contrast, this compound is susceptible to base-catalyzed transformations. It is known to hydrolyze readily in water at a pH between 8 and 9. guidechem.com In one study, the compound was no longer detectable at a pH of 9.4. guidechem.com This susceptibility to alkaline conditions is a key aspect of its chemistry. For instance, the reaction of this compound with benzalkonium chloride to yield trichloroacetic acid proceeds at a rate that increases with rising pH values. biosynth.com Furthermore, a common synthesis of this compound involves the chlorination of chloroacetone (B47974) in an aqueous-alkaline reaction medium. google.com The compound's decomposition in water has been quantified, with a reported rate constant of 0.182 hr⁻¹ at 21 °C in fortified drinking water, corresponding to a half-life of approximately 4 hours. guidechem.com
| Water Type | Temperature (°C) | Decomposition Rate Constant (hr⁻¹) | Half-Life (hr) |
|---|---|---|---|
| Fortified Drinking Water | 21 | 0.182 | ~4 |
| Fortified Drinking Water | 30 | 1.393 | 0.5 |
| Ultrapure Water | 30 | 0.062 | 11 |
Mechanistic Studies and Computational Chemistry Approaches
While mechanistic studies and computational chemistry are powerful tools for elucidating reaction pathways, their specific application to this compound is not widely documented in current scientific literature.
Transition state theory is a fundamental concept used to understand the rates of chemical reactions by examining the properties of the activated complex at the saddle point of a potential energy surface. wikipedia.orgjohnhogan.info This analysis provides insight into activation energies and the qualitative pathways of reactions. Despite its importance, specific studies employing transition state analysis to investigate the reaction mechanisms of this compound could not be identified in the reviewed literature.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to compute the electronic structure of molecules and estimate properties like reaction pathways and transition state energies. These methods offer a theoretical lens to complement experimental findings. However, specific research articles that apply quantum chemical calculations to study the reactivity or mechanistic pathways of this compound are not available in the surveyed scientific databases.
Analytical Methodologies for 1,1,1 Trichloroacetone
Chromatographic Techniques
Chromatography is a fundamental technique for separating 1,1,1-trichloroacetone (B165163) from complex mixtures, such as environmental or biological samples. Gas chromatography is particularly well-suited for this volatile compound.
Gas chromatography (GC) is the premier chromatographic method for the analysis of this compound. The choice of detector is crucial and is dictated by the required sensitivity and the nature of the sample matrix.
Electron Capture Detector (ECD) : The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens, making it exceptionally effective for detecting this compound. scioninstruments.comchromatographyonline.com This detector operates by measuring a decrease in a constant electron current caused by the capture of electrons by the analyte. Its high selectivity allows for the detection of trace amounts of halogenated compounds in complex samples with minimal interference. scioninstruments.com The United States Environmental Protection Agency (EPA) Method 551.1, for instance, utilizes GC with an ECD for the determination of chlorinated disinfection byproducts, including 1,1,1-trichloro-2-propanone, in drinking water. nih.gov
Mass Spectrometry (MS) : When coupled with GC, mass spectrometry serves as a powerful detector that provides not only quantification but also definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.gov This combination, known as GC-MS, is a cornerstone of modern analytical chemistry for its specificity and versatility.
The table below summarizes a standard method for the analysis of this compound.
| Method | Analyte | Technique | Matrix | Detection Limit |
|---|---|---|---|---|
| EPA Method 551.1 | 1,1,1-Trichloro-2-propanone | Gas Chromatography with Electron Capture Detector (GC-ECD) | Finished drinking water, raw source water | 0.01 µg/L |
Developing and validating analytical methods for the trace analysis of this compound is critical, especially in environmental monitoring where concentrations can be extremely low. Method development focuses on optimizing parameters to achieve the desired sensitivity, selectivity, accuracy, and precision.
Key aspects of method development include:
Sample Preparation : Techniques such as purge-and-trap concentration or liquid-liquid extraction are often employed to isolate and concentrate this compound from aqueous samples, thereby lowering the method detection limit. ysi.comgcms.cz
Chromatographic Conditions : Optimization of the GC column type (e.g., Rtx-5, Rxi-624sil MS), oven temperature program, and carrier gas flow rate is necessary to ensure good separation from other potential contaminants. restek.comchromforum.org
Detector Selection : As mentioned, the choice between a highly sensitive and selective detector like an ECD for target analysis or a universally identifying detector like an MS for confirmation is a key consideration. scioninstruments.comnih.gov
Validation involves demonstrating that the method is fit for its intended purpose. This includes establishing linearity over a range of concentrations, determining the method detection limit (MDL), and assessing precision and accuracy through replicate analyses of spiked samples. ysi.comgcms.cz For example, the validation of EPA Method 551.1 ensures that laboratories can reliably detect this compound at the sub-microgram-per-liter level. nih.gov
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity. These techniques probe the interaction of the molecule with electromagnetic radiation.
Mass spectrometry provides detailed information about a molecule's mass and fragmentation pattern, which acts as a chemical fingerprint. When a sample of this compound is introduced into a mass spectrometer (typically following separation by GC), it is ionized, and the resulting charged fragments are separated by their mass-to-charge (m/z) ratio. nist.gov
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [C3H3Cl3O]+ is often weak or absent. The fragmentation pattern is dominated by α-cleavage, a common pathway for ketones. miamioh.edu This involves the breaking of the bond adjacent to the carbonyl group.
Key fragmentation patterns include:
Loss of the trichloromethyl radical (•CCl3) to yield the highly stable acetyl cation ([CH3CO]+) at m/z 43, which is often the base peak.
Cleavage of the methyl radical (•CH3) to produce the [C2Cl3O]+ fragment.
The table below details the major ions observed in the mass spectrum of this compound. restek.comnist.gov
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 43 | [CH₃CO]⁺ | Base Peak (typically), from α-cleavage |
| 83/85 | [CHCl₂]⁺ | Isotopic pattern characteristic of two chlorine atoms |
| 117/119/121 | [CCl₃]⁺ | Isotopic pattern characteristic of three chlorine atoms |
| 125/127 | [M-Cl]⁺ or [C₃H₃Cl₂O]⁺ | Fragment from loss of a chlorine atom |
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR provide unambiguous structural confirmation. nih.govchemicalbook.com
¹H NMR : The proton NMR spectrum of this compound is very simple. Because the three protons on the methyl group are chemically equivalent and have no adjacent protons to couple with, the spectrum consists of a single sharp peak (a singlet). nih.govchemicalbook.com
¹³C NMR : The carbon-13 NMR spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule: the methyl carbon (CH₃), the carbonyl carbon (C=O), and the trichloromethyl carbon (CCl₃). nih.gov
The expected signals in the NMR spectra are summarized below.
| Nucleus | Signal Type | Expected Chemical Environment |
|---|---|---|
| ¹H | Singlet | Methyl group (CH₃) |
| ¹³C | Signal 1 | Methyl carbon (CH₃) |
| Signal 2 | Carbonyl carbon (C=O) | |
| Signal 3 | Trichloromethyl carbon (CCl₃) |
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretching vibration. This peak is a hallmark of ketones. Other significant absorptions correspond to C-H stretching and bending from the methyl group, as well as C-Cl stretching vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound possesses chromophores—specifically the carbonyl group—that absorb ultraviolet light. The presence of these chromophores allows the molecule to absorb light at wavelengths greater than 290 nm. nih.govguidechem.com This property is relevant to its potential for direct photolysis in the environment. nih.gov
Key spectroscopic data for this compound are presented in the following table. nih.govguidechem.com
| Spectroscopy Type | Feature | Typical Wavenumber/Wavelength |
|---|---|---|
| Infrared (IR) | C=O stretch (ketone) | ~1720-1740 cm⁻¹ |
| C-Cl stretch | ~600-800 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) | λmax (absorption maximum) | >290 nm |
Advanced Detection and Quantification in Complex Matrices
The analysis of this compound, a volatile organic compound (VOC), in complex matrices such as water, biological samples, and soil requires sophisticated methods to overcome interference and achieve high sensitivity. These methods often involve chromatographic separation coupled with sensitive detectors.
This compound has been identified as a byproduct of water disinfection with chlorine and has been detected in drinking water supplies. nih.govacs.org The primary method for its determination in water is gas chromatography (GC).
One established method is U.S. EPA Method 551.1 , which is designed for the determination of chlorination disinfection byproducts, chlorinated solvents, and halogenated pesticides in drinking water, raw source water, and water at intermediate stages of treatment. nih.gov This method involves liquid-liquid extraction followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD). nih.gov The electron capture detector is particularly sensitive to halogenated compounds, making it well-suited for detecting this compound. A detection limit of 0.01 µg/L has been reported for 1,1,1-trichloro-2-propanone using this method. nih.gov
For enhanced specificity and confirmation, gas chromatography coupled with mass spectrometry (GC/MS) is employed. acs.org This technique not only separates the compounds in a mixture but also provides mass spectral data that can definitively identify this compound. Purge-and-trap is a common sample introduction technique for volatile compounds like this compound in water, which enhances sensitivity by pre-concentrating the analyte before it enters the GC system. who.int
| Method | Matrix | Instrumentation | Reported Detection Limit |
|---|---|---|---|
| EPA Method 551.1 | Finished drinking water, raw source water, and water in intermediate treatment stages | Gas Chromatography with Electron Capture Detector (GC-ECD) | 0.01 µg/L |
| Purge-and-Trap GC/MS | Water | Gas Chromatography with Mass Spectrometry (GC/MS) | 0.3 µg/L (for 1,1,1-Trichloroethane) |
The analysis of volatile organic compounds in breath is a non-invasive method for monitoring exposure to certain chemicals. While specific studies on this compound in breath are not widely documented, the methodologies used for similar compounds, such as 1,1,1-trichloroethane (B11378) and acetone (B3395972), are applicable. nih.govnih.gov The analysis typically involves collecting a breath sample and analyzing it using gas chromatography. nih.govdnacih.com
For compounds like acetone, mass spectrometry has been used for sensitive and real-time analysis in exhaled breath, achieving detection limits in the parts-per-billion (ppb) range (e.g., ~0.06 ppb). nih.gov Such techniques could be adapted for this compound, which, as a ketone, shares some chemical properties with acetone. The process would involve subjects exhaling into a collection device, from which the sample is introduced into the analytical instrument, often a GC-MS system, for separation and detection. nih.gov
The determination of volatile organic compounds like this compound in solid matrices such as soil and sediment presents challenges due to the compound's potential to exist in multiple phases (gas, aqueous, and sorbed). epa.gov Analysis typically involves an extraction step to transfer the VOCs from the solid matrix into a form suitable for introduction into a gas chromatograph. thermofisher.com
Commonly used methods include purge-and-trap or static headspace analysis coupled with GC or GC-MS. thermofisher.com In these methods, a soil or sediment sample is heated, and an inert gas is used to purge the volatile compounds, which are then trapped and concentrated before being injected into the GC. The analysis of VOCs in sediments can be influenced by the sediment type, with muddy, anoxic sediments often showing a prevalence of halogenated compounds. rsc.orgresearchgate.net
Sampling and Sample Preparation Techniques (e.g., Solid Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE))
Modern analytical chemistry emphasizes the use of solventless or solvent-reduced sample preparation techniques to minimize environmental impact and improve efficiency. Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are two such innovative techniques.
Solid Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. sigmaaldrich.com The fiber, coated with a stationary phase, is exposed to the sample (or its headspace), and analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. chromatographyonline.com SPME is advantageous due to its simplicity, speed, and automation capabilities. researchgate.net It has been successfully applied to the analysis of various volatile and semi-volatile compounds, including haloketones, in water samples. researchgate.net
Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers higher sensitivity compared to SPME due to a larger volume of the sorptive phase. gcms.cznih.gov In SBSE, a magnetic stir bar coated with a polymer, typically polydimethylsiloxane (B3030410) (PDMS), is placed into the aqueous sample and stirred. chromatographyonline.comiiste.org Analytes partition into the PDMS coating. After extraction, the stir bar is removed, and the analytes are recovered either by thermal desorption for GC analysis or by liquid desorption for liquid chromatography (LC) analysis. chromatographyonline.comiiste.org SBSE has proven to be a powerful technique for extracting both volatile and semi-volatile organic compounds from aqueous environmental samples, with detection limits often in the low ng/L range. gcms.cz
| Technique | Principle | Advantages | Typical Application |
|---|---|---|---|
| Solid Phase Microextraction (SPME) | Analyte partitioning from sample matrix onto a coated fiber. | Solvent-free, fast, simple, easy to automate, reusable fibers. sigmaaldrich.com | Analysis of volatile and semi-volatile compounds in water, air, and headspace of solid samples. sigmaaldrich.com |
| Stir Bar Sorptive Extraction (SBSE) | Analyte partitioning from sample matrix onto a polymer-coated stir bar. | Higher recovery and sensitivity than SPME, solventless (with thermal desorption), can be automated. gcms.cznih.gov | Trace analysis of organic compounds in aqueous environmental, food, and biological samples. iiste.org |
Environmental Fate and Degradation of 1,1,1 Trichloroacetone
Formation and Occurrence in the Environment
1,1,1-Trichloroacetone (B165163) is an anthropogenic compound, meaning it is not naturally occurring. Its presence in the environment is primarily the result of human activities, specifically water treatment processes and industrial operations.
The primary source of this compound in the environment is its formation as a disinfection byproduct (DBP) during the chlorination of drinking water. guidechem.comnih.gov Disinfection byproducts are chemical compounds formed when a disinfectant, such as chlorine, reacts with naturally occurring organic and inorganic matter present in the source water. nih.gov The general population may be exposed to this compound through the ingestion of chlorinated drinking water. guidechem.comnih.gov Studies have shown that this compound can be detected in finished drinking water supplies as a result of these chlorination processes. nih.gov
The stability of this compound in water is influenced by pH. It is expected to hydrolyze readily in finished water with a pH range of 8 to 9. guidechem.com In one study of chlorinated water, it was detected at concentrations below 2 µg/L at a pH of 7, at higher concentrations at a pH of 5, and was no longer detectable at a pH of 9.4. guidechem.com
The production of this compound as a consequence of water chlorination can lead to its release into the environment through various waste streams. guidechem.comnih.gov Although primarily known as a DBP, its use in chemical synthesis processes means that industrial discharges could also be a potential source of environmental contamination. guidechem.com Proper disposal of the chemical is crucial and must take into account its potential for migration in soil and water and its effects on aquatic and plant life. guidechem.com
Environmental Transport and Distribution
Once released into the environment, the transport and distribution of this compound are dictated by its tendency to move between air, water, and soil.
Volatilization is an important environmental fate process for this compound. guidechem.comnih.gov The compound is expected to volatilize from water surfaces, a behavior predicted by its estimated Henry's Law constant of 2.2 x 10⁻⁶ atm-cu m/mole. guidechem.comnih.gov Based on this constant, the estimated volatilization half-lives for a model river and a model lake are 21 days and 160 days, respectively. nih.gov
Similarly, volatilization from moist soil surfaces is anticipated to be a significant fate process. guidechem.comnih.gov this compound is also expected to volatilize from dry soil surfaces, which is indicated by its estimated vapor pressure of 4.2 mm Hg at 25°C. guidechem.comnih.gov In the atmosphere, it exists solely as a vapor and is degraded by reacting with photochemically-produced hydroxyl radicals, although this is a slow process with an estimated half-life of 1,000 days. guidechem.comnih.gov
Table 1: Physical Properties Influencing Volatilization of this compound
| Property | Estimated Value | Implication for Environmental Transport |
|---|---|---|
| Vapor Pressure | 4.2 mm Hg at 25°C | Will exist solely as a vapor in the atmosphere; expected to volatilize from dry soil. guidechem.comnih.gov |
| Henry's Law Constant | 2.2 x 10⁻⁶ atm-m³/mol | Expected to volatilize from water and moist soil surfaces. guidechem.comnih.gov |
This compound is expected to have very high mobility in soil. guidechem.comnih.gov This is based on an estimated Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) of 8.7. guidechem.comnih.gov A low Koc value suggests that the compound does not adsorb strongly to soil and sediment particles. nih.gov Consequently, if released to soil, it has the potential to leach into groundwater. cdc.govwho.int
The potential for this compound to accumulate in aquatic organisms is considered low. guidechem.comnih.gov This is indicated by an estimated Bioconcentration Factor (BCF) of 1.4. guidechem.comnih.gov This low BCF value suggests that the compound is not likely to bioaccumulate significantly in the tissues of fish and other aquatic life. guidechem.comnih.gov
Table 2: Environmental Fate Parameters for this compound
| Parameter | Estimated Value | Environmental Significance |
|---|---|---|
| Soil Adsorption Coefficient (Koc) | 8.7 | Very high mobility in soil; low adsorption to sediment. guidechem.comnih.gov |
| Bioconcentration Factor (BCF) | 1.4 | Low potential for bioconcentration in aquatic organisms. guidechem.comnih.gov |
| Volatilization Half-Life (Model River) | 21 days | An important fate process from water. nih.gov |
| Volatilization Half-Life (Model Lake) | 160 days | An important fate process from water. nih.gov |
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes, such as reactions with sunlight or water.
Photolysis and Reaction with Hydroxyl Radicals in Atmosphere
Once released into the atmosphere, this compound is expected to exist solely in the vapor phase. Its degradation in the air is primarily influenced by its reaction with photochemically-produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 1,000 days. This calculation is based on an estimated rate constant of 1.50 x 10⁻¹⁴ cm³/molecule-sec at 25°C. Additionally, this compound contains chromophores that absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct degradation by sunlight, a process known as photolysis.
Hydrolysis in Aqueous Environments
In aquatic systems, the hydrolysis of this compound is a significant degradation pathway, with its stability being highly dependent on factors such as temperature and pH. Research on its decomposition in various water matrices reveals its susceptibility to this process.
One study found that this compound is expected to hydrolyze readily in finished water with a pH ranging from 8 to 9. In chlorinated water samples from the Ohio River, it was detected at low concentrations at a pH of 7, higher concentrations at a pH of 5, and was undetectable at a pH of 9.4. This indicates that hydrolysis is significantly accelerated under alkaline conditions.
The rate of decomposition has been quantified in different water types and temperatures. In fortified drinking water, the compound's half-life was found to be 4 hours at 21°C and decreased to just 0.5 hours at 30°C. In contrast, in an ultrapure water solution at 30°C, the half-life was 11 hours. The degradation of this compound through hydrolysis can yield chloroform (B151607). The formation of chloroform is reportedly more rapid in ultrapure water than in fortified drinking water, suggesting that the decomposition in drinking water may lead to other products, such as chloral (B1216628) hydrate (B1144303).
Hydrolysis Half-Life of this compound
| Water Matrix | Temperature (°C) | Decomposition Rate Constant (hr⁻¹) | Half-Life (hours) |
|---|---|---|---|
| Fortified Drinking Water | 21 | 0.182 | 4 |
| Fortified Drinking Water | 30 | 1.393 | 0.5 |
| Ultrapure Water | 30 | 0.062 | 11 |
Dechlorination Processes
Abiotic dechlorination is the removal of chlorine atoms from a molecule through chemical reactions without microbial involvement. For this compound, this process is intrinsically linked to its hydrolysis. The transformation of this compound to degradation products such as chloroform and potentially chloral hydrate necessarily involves the cleavage of carbon-chlorine bonds, representing a form of dechlorination. nih.gov
Biotic Degradation Pathways
Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.
Biodegradation in Water and Soil
Currently, specific data on the biodegradation of this compound in water and soil environments are not available. Its potential to be broken down by naturally occurring microbial populations has not been extensively studied, leaving a gap in the understanding of its complete environmental fate.
Microbial Transformation Studies
While studies focusing on the biodegradation of this compound for microbial energy or detoxification are lacking, some research has explored its effects on microorganisms. A number of chlorinated acetones, including this compound, have been identified as direct-acting mutagens in the Ames test using Salmonella typhimurium strains TA98 and TA100. nih.gov In these studies, this compound was found to be significantly more potent in causing mutations than 1,1-dichloroacetone (B129577). nih.gov This indicates that the compound interacts with and transforms microbial genetic material, although this is a genotoxicity pathway rather than a metabolic degradation pathway. nih.gov
Reductive Dechlorination by Anaerobic Microorganisms
Aerobic Transformation Pathways
Similar to anaerobic pathways, specific data detailing the aerobic transformation of this compound by microorganisms are not available in the surveyed literature. guidechem.comnih.gov
Environmental Impact and Persistence
This compound's environmental persistence is influenced by its physical and chemical properties, which dictate its movement and degradation in the atmosphere, soil, and water. guidechem.comnih.gov In the atmosphere, it exists solely as a vapor and is degraded through reactions with photochemically-produced hydroxyl radicals. nih.gov This process is slow, with an estimated atmospheric half-life of approximately 1,000 days. guidechem.comnih.gov The compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct degradation by sunlight. nih.gov
In terrestrial environments, this compound is expected to have very high mobility in soil, based on an estimated soil organic carbon-water partitioning coefficient (Koc) value of 8.7. guidechem.comnih.gov Volatilization from both moist and dry soil surfaces is anticipated to be a significant fate process. nih.gov
In aquatic systems, it is not expected to adsorb to suspended solids and sediment. guidechem.comnih.gov Volatilization from water surfaces is an important process, with estimated half-lives of 21 days for a model river and 160 days for a model lake. guidechem.comnih.gov The potential for bioconcentration in aquatic organisms is considered low. guidechem.comnih.gov
| Environmental Compartment | Parameter | Value | Source |
|---|---|---|---|
| Atmosphere | Atmospheric Half-Life | ~1,000 days | guidechem.comnih.gov |
| Soil | Koc Value | 8.7 (estimated) | guidechem.comnih.gov |
| Aquatic | Volatilization Half-Life (River) | 21 days (estimated) | guidechem.comnih.gov |
| Aquatic | Volatilization Half-Life (Lake) | 160 days (estimated) | guidechem.comnih.gov |
| Biota | Bioconcentration Factor (BCF) | 1.4 (estimated) | guidechem.comnih.gov |
Role as a Chlorinated Compound
The primary environmental relevance of this compound as a chlorinated compound stems from its formation as a disinfection byproduct. nih.gov It is produced when chlorine, used to treat drinking water, reacts with naturally occurring organic matter in the water. nih.gov Its presence in treated water can lead to its release into the environment through various waste streams. guidechem.comnih.gov When heated to decomposition, it emits toxic fumes of hydrogen chloride, a characteristic of many chlorinated organic compounds. guidechem.com
Potential for Formation of Other Pollutants
The degradation of this compound in water can lead to the formation of other environmental pollutants. guidechem.comnih.gov Its decomposition product is chloroform. guidechem.comnih.gov Studies have shown that the formation of chloroform is more rapid in ultrapure water compared to fortified drinking water. guidechem.comnih.gov This suggests that the decomposition of this compound in drinking water may also yield other byproducts, such as chloral hydrate. guidechem.comnih.gov The rate of decomposition is dependent on conditions such as temperature. guidechem.comnih.gov
| Water Type | Temperature (°C) | Rate Constant (hr⁻¹) | Half-Life (hr) | Source |
|---|---|---|---|---|
| Fortified Drinking Water | 21 | 0.182 | 4 | guidechem.comnih.gov |
| Fortified Drinking Water | 30 | 1.393 | 0.5 | guidechem.comnih.gov |
| Ultrapure Water | 30 | 0.062 | 11 | guidechem.comnih.gov |
Toxicological and Ecotoxicological Research on 1,1,1 Trichloroacetone
Mammalian Toxicology
Studies on 1,1,1-Trichloroacetone (B165163) (also referred to as 1,1,1-Trichloro-2-propanone or 1,1,1-TCP), a byproduct of water chlorination, have been conducted to determine its oral toxicity in mammals. nih.gov Research involving Sprague-Dawley rats provides insight into the compound's acute and subchronic effects. nih.govnih.gov
A 10-day study observed severe toxicity at higher concentrations. nih.govnih.gov For instance, at a high dose level, a significant number of male and female rats did not survive the study period. nih.gov Toxicity was also noted at lower concentrations, with effects such as increased liver weights being observed. nih.govnih.gov
In a longer-term 90-day study, significant toxicity was also evident at high concentrations. nih.gov Effects such as ataxia, acanthosis, and hyperkeratosis of the forestomach were noted in the animals. nih.govnih.gov Other findings at this dose level included retinal degeneration and changes in blood chemistry, such as increased serum potassium and blood urea (B33335) nitrogen in females and increased blood calcium in males. nih.gov At a mid-range dose in the 90-day study, acanthosis and hyperkeratosis were still observed, and retinal degeneration was prominent in some female rats. nih.gov
Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) was established for both the 10-day and 90-day exposure durations in Sprague-Dawley rats. nih.gov
Table 1: Summary of Acute and Subchronic Oral Toxicity Studies of this compound in Sprague-Dawley Rats
| Study Duration | Key Findings |
|---|---|
| 10-Day Study | Severe toxicity and mortality at the highest dose. nih.govnih.gov |
| Increased liver weights in both sexes at 161 mg/kg. nih.govnih.gov | |
| Acanthosis and hyperkeratosis of the forestomach at 48 mg/kg and above. nih.govnih.gov | |
| 90-Day Study | Significant toxicity at 270 mg/kg, including acanthosis, hyperkeratosis, and ataxia. nih.govnih.gov |
| Retinal degeneration, increased serum potassium, and blood urea nitrogen in females at 270 mg/kg. nih.gov | |
| Increased blood calcium in males at 270 mg/kg. nih.gov | |
| Acanthosis, hyperkeratosis, and retinal degeneration observed at 90 mg/kg. nih.gov |
Research has identified specific organs targeted by this compound toxicity following oral administration in rats. nih.govnih.gov The liver and the forestomach are two primary sites of observed effects. nih.govnih.gov
In a 10-day study, an increase in liver weights was observed in both male and female rats at a dose of 161 mg/kg, indicating a hepatotoxic effect. nih.govnih.gov The forestomach was also significantly affected. Pathological examination revealed acanthosis (a thickening of the prickle-cell layer of the epidermis) and hyperkeratosis (a thickening of the outer layer of the skin) in the forestomach of both male and female rats exposed to doses of 48 mg/kg and higher. nih.govnih.gov
These effects on the forestomach were also prominent in a 90-day subchronic study. At a dose of 270 mg/kg, acanthosis and hyperkeratosis were evident in most animals. nih.govnih.gov These conditions were also observed in both sexes at a lower dose of 90 mg/kg. nih.gov
This compound has been investigated for its genotoxic potential in various mammalian cell systems. nih.gov It has been identified as a direct-acting mutagen in the Ames/Salmonella assay. nih.govnih.gov Further studies have explored its ability to induce chromosomal damage. nih.gov
In vitro studies using Chinese hamster ovary (CHO) cells have demonstrated that this compound is clastogenic, meaning it can cause breaks in chromosomes. nih.gov The compound induced significant increases in structural chromosomal aberrations in these cells. nih.govnih.gov This effect was observed both in the presence and absence of a rat S9 metabolic activation system. nih.gov Interestingly, the clastogenic activity of this compound was found to be reduced when the assays were conducted with metabolic activation. nih.gov When compared to its isomer, 1,1,3-trichloroacetone (B106291), this compound resulted in a higher proportion of cells with aberrations. nih.gov
Table 2: In Vitro Chromosomal Aberration Assay in CHO Cells
| Compound | Metabolic Activation (S9) | Result |
|---|---|---|
| This compound | Without S9 | Induced significant structural chromosomal aberrations. nih.gov |
| This compound | With S9 | Induced significant structural chromosomal aberrations, but activity was reduced. nih.gov |
Despite its clastogenic activity in vitro, this compound did not show similar effects in in vivo studies. nih.gov Specifically, in micronucleus assays conducted in Swiss-Webster mice, the compound did not cause a significant increase in micronucleated polychromatic erythrocytes in bone marrow when administered orally. nih.govnih.gov This suggests that while this compound can damage chromosomes in isolated cells, it may not have the same effect on the bone marrow cells of living animals under the tested conditions. nih.gov
Studies have been conducted to understand the absorption of this compound through the skin in humans. nih.gov Research on the dermal absorption of haloketones, including 1,1,1-trichloropropanone, involved analyzing the time profiles of expired breath samples from human subjects during and after a 30-minute bath. nih.gov
During dermal exposure, the concentration of this compound in the breath increased, reaching a maximum concentration that ranged from 0.1 to 0.9 µg/m³. nih.gov Based on a one-compartment model, the in vivo permeability of 1,1,1-trichloropropanone across human skin was estimated to be 4.5 x 10⁻⁴ cm/hr. nih.gov This indicates that haloketones are significantly less permeable through human skin under normal bathing conditions compared to a compound like chloroform (B151607). nih.gov
Genotoxicity and Mutagenicity Assessments
Ecotoxicology
Research into the ecotoxicological profile of this compound is limited, with much of the available information being derived from predictive models rather than direct experimental testing on various organisms.
Aquatic Organism Toxicity
Volatilization from water surfaces is anticipated to be a significant fate process for this compound. nih.gov While direct toxicity data is scarce, its formation as a disinfection byproduct means it can be released into the environment through wastewater streams. nih.gov
Interactive Table: Environmental Fate Properties of this compound
| Parameter | Value | Interpretation | Source |
| Bioconcentration Factor (BCF) | 1.4 (Estimated) | Low potential for bioaccumulation in aquatic organisms. | nih.govguidechem.com |
| Henry's Law Constant | 2.2 x 10⁻⁶ atm-m³/mol (Estimated) | Suggests volatilization from water will occur. | nih.gov |
Terrestrial Organism Toxicity
There is a notable lack of research on the direct toxic effects of this compound on terrestrial organisms, including soil invertebrates and plants. Environmental fate modeling suggests that if released to soil, this compound is expected to have very high mobility. nih.govguidechem.com This prediction is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 8.7. nih.govguidechem.com This high mobility indicates a potential for the compound to leach through the soil profile and potentially contaminate groundwater, but does not describe its toxicity to terrestrial life.
Mechanisms of Toxicity
Cellular and Molecular Interactions
Studies have demonstrated that this compound possesses genotoxic properties. It has been identified as a direct-acting mutagen in the Ames/Salmonella assay. nih.gov Further research into its effects on mammalian cells has shown that it can induce significant structural chromosomal aberrations in Chinese hamster ovary (CHO) cells. nih.gov This clastogenic (chromosome-damaging) activity was observed in both the presence and absence of a rat S9 metabolic activation system, indicating that the compound itself, and not just its metabolites, can interact with cellular genetic material. nih.gov
Interactive Table: Genotoxicity of this compound
| Assay | System | Finding | Source |
| Ames Test | Salmonella typhimurium | Direct-acting mutagen | nih.gov |
| Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Induced significant structural chromosomal aberrations | nih.gov |
Potential for Oxidative Stress
Currently, there is a lack of specific research investigating the potential for this compound to induce oxidative stress. The cellular and molecular mechanisms of its toxicity have primarily been focused on its genotoxic effects, and it has not been identified in the literature as a significant inducer of reactive oxygen species or a disruptor of cellular antioxidant defense systems.
Human Exposure Pathways and Risk Assessment
The primary pathways for human exposure to this compound are linked to its presence as a byproduct of water disinfection processes. nih.gov
Exposure Pathways:
Ingestion of Drinking Water: this compound is formed when chlorine, used to disinfect water supplies, reacts with naturally occurring organic matter in the water. nih.gov It has been detected in finished drinking water, making ingestion a direct route of exposure for the general population. nih.gov
Dermal Absorption: Dermal contact is another potential exposure route, particularly during activities such as bathing or showering with chlorinated water. However, research suggests that this compound is much less permeable across human skin compared to other disinfection byproducts like chloroform. nih.gov
Risk Assessment: A formal, comprehensive risk assessment for this compound is constrained by the limited toxicological and ecotoxicological data. The key element of risk identified from existing research is its genotoxic potential. nih.gov Its classification as a mutagen and a clastogen indicates a potential hazard. nih.gov The presence of this compound in drinking water is a significant factor in assessing risk to the general public. nih.gov The lack of data on chronic toxicity, carcinogenicity, and specific effects on aquatic and terrestrial ecosystems represents a significant uncertainty in a thorough environmental and human health risk assessment.
Exposure via Drinking Water
This compound, also known as 1,1,1-trichloropropanone (1,1,1-TCP), has been identified as a byproduct of the chlorination process used to disinfect drinking water supplies. cdc.govnih.gov Its presence in finished drinking water has prompted toxicological studies to understand the potential health effects of oral exposure. In a study of operating water utilities in the United States, this compound was detected in five out of ten samples of finished water. cdc.gov Concentrations at one site ranged from 10 to 100 µg/L, while the other four sites had levels below 10 µg/L. cdc.gov
Research into the oral toxicity of this compound has been conducted on Sprague-Dawley rats. nih.gov These studies involved administering the compound by corn oil gavage over different durations to establish toxicity profiles and no-observed-adverse-effect levels (NOAELs).
In a 10-day study, severe toxicity was noted at the highest dose levels. cdc.govnih.gov At a dose of 483 mg/kg, a high mortality rate was observed, with 8 out of 10 males and 7 out of 10 females dying. cdc.govnih.gov At a lower dose of 161 mg/kg, two male rats died, and an increase in liver weight was observed in both sexes. cdc.govnih.gov Acanthosis (a skin condition characterized by dark, velvety patches) and hyperkeratosis (thickening of the outer layer of the skin) of the forestomach were present in both male and female rats at doses of 48 mg/kg and higher. cdc.govnih.gov The NOAEL for the 10-day study was determined to be 16 mg/kg. cdc.govnih.gov
A longer-term 90-day study also revealed significant toxicity at higher doses. cdc.govnih.gov At 270 mg/kg, most animals exhibited acanthosis and hyperkeratosis of the forestomach, and approximately half displayed ataxia (a neurological sign consisting of lack of voluntary coordination of muscle movements). cdc.govnih.gov At the 90 mg/kg dose level, acanthosis and hyperkeratosis were still observed, and retinal degeneration was noted in two female rats. cdc.gov The NOAEL for the 90-day exposure was established at 30 mg/kg. cdc.govnih.gov
Table 1: Oral Toxicity of this compound in Sprague-Dawley Rats
| Study Duration | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |
| 10-Day Study | 483 | High mortality (8/10 males, 7/10 females) | 16 |
| 161 | Mortality (2/10 males), increased liver weight | ||
| 48 | Acanthosis and hyperkeratosis of the forestomach | ||
| 90-Day Study | 270 | Acanthosis, hyperkeratosis of the forestomach, ataxia | 30 |
| 90 | Acanthosis, hyperkeratosis, retinal degeneration (in 2 females) |
Dermal Absorption and Inhalation Exposure
Research into the dermal absorption of this compound has indicated that it is significantly less permeable through human skin compared to other disinfection byproducts like chloroform. nih.gov A study involving human subjects during a 30-minute bath found that the maximum breath concentration of haloketones, including 1,1,1-trichloropropanone, ranged from 0.1 to 0.9 µg/m³. nih.gov This was approximately one hundred times lower than the maximum breath concentration of chloroform observed under the same conditions. nih.gov
Using a one-compartment model, the in vivo permeability of 1,1,1-trichloropropanone was estimated to be 4.5 x 10⁻⁴ cm/hr. nih.gov This further illustrates its relatively low rate of dermal absorption during typical bathing scenarios. nih.gov Despite this low permeability, safety guidelines classify this compound as a skin irritant. guidechem.com
Table 2: In Vivo Skin Permeability of Disinfection Byproducts
| Compound | Estimated Permeability (cm/hr) |
| 1,1,1-Trichloropropanone | 4.5 x 10⁻⁴ |
| 1,1-Dichloropropanone | 7.5 x 10⁻⁴ |
| Chloroform | 0.015 |
Detailed toxicological studies focusing specifically on the effects of inhalation exposure to this compound are not extensively detailed in the available research. However, the compound is classified based on its potential inhalation hazards. According to safety data, it is considered a respiratory irritant, and its vapors may lead to drowsiness and dizziness. nih.govguidechem.comaccustandard.com This indicates a potential for effects on the central nervous system with single exposure via inhalation. accustandard.com
Applications of 1,1,1 Trichloroacetone in Advanced Materials and Catalysis
Use in Polymer Chemistry and Materials Science
The application of 1,1,1-trichloroacetone (B165163) in materials science is primarily as a solvent. It is known to be a solvent for cellulose (B213188) esters and various oils and resins. guidechem.com While its direct polymerization or use as a primary monomer in advanced materials is not extensively documented, its chemical structure lends itself to potential applications as a precursor to functional monomers.
The presence of a reactive ketone group and a trichloromethyl group allows for a variety of chemical transformations. For instance, reactions that modify the carbonyl group can introduce polymerizable functionalities. The resulting derivatives, containing the dense and electronegative trichloromethyl group, could be used to synthesize polymers with specific properties, such as flame resistance or high refractive indices.
Table 1: Potential Monomer Synthesis via this compound Derivatization
| Reaction Type | Co-reactant | Resulting Functional Group | Potential Polymer Type |
| Aldol (B89426) Condensation | Acrylate-based enolate | Hydroxyl and Ester | Polyesters, Polyacrylates |
| Wittig Reaction | Phosphonium ylide with vinyl group | Alkene | Polyolefins, Vinyl polymers |
| Reduction followed by Esterification | Reducing agent, then Acryloyl chloride | Acrylate Ester | Polyacrylates |
This table illustrates hypothetical pathways to polymer precursors based on standard organic reactions.
Catalytic Applications and Reagent in Organic Synthesis
This compound is a valuable reactant and intermediate in a variety of organic reactions, prized for its reactivity conferred by the electron-withdrawing trichloromethyl group adjacent to the carbonyl. guidechem.com
The reactivity of this compound makes it a suitable substrate for several metal-catalyzed and organocatalytic reactions. The carbonyl group can act as an electrophile, while the trichloromethyl group can be involved in radical or nucleophilic substitution reactions.
In the context of metal-catalyzed reactions, this compound can participate in carbon-carbon bond-forming reactions. A notable example is its potential use as a substrate in the Reformatsky reaction . This reaction involves the condensation of a carbonyl compound (in this case, this compound) with an α-halo ester in the presence of metallic zinc. wikipedia.orgjk-sci.com The zinc first reacts with the α-halo ester to form an organozinc reagent, or a "Reformatsky enolate". wikipedia.orgadichemistry.com This enolate then adds to the carbonyl group of this compound, and subsequent acidic workup yields a β-hydroxy ester. jk-sci.comadichemistry.com These organozinc reagents are typically less reactive than Grignard reagents, which prevents undesired side reactions with the ester group. wikipedia.orgadichemistry.com
Table 2: The Reformatsky Reaction with this compound
| Step | Description | Reactants | Metal | Product of Step |
| 1 | Formation of Organozinc Reagent | α-halo ester (e.g., Ethyl bromoacetate), Zinc dust | Zn | Zinc enolate |
| 2 | Nucleophilic Addition | This compound, Zinc enolate | Zn | Zinc alkoxide intermediate |
| 3 | Workup | Acid (e.g., H₃O⁺) | - | β-Hydroxy ester |
Research has also shown that 1,1,1-trichloroethane (B11378) reacts with various zero-valent metals like zinc (Zn), iron (Fe), tin (Sn), and aluminum (Al). dss.go.th These reactions typically involve reductive pathways. For example, with zinc, 1,1,1-trichloroethane is reduced to form ethane (B1197151) and 1,1-dichloroethane. dss.go.th While this demonstrates the reactivity of the trichloromethyl group with metals, these specific applications are geared towards degradation rather than catalysis for synthesis.
In organocatalysis, the electrophilic nature of the carbonyl carbon in this compound makes it a suitable partner in reactions such as the aldol reaction. nih.gov An organocatalyst, such as a chiral secondary amine (e.g., proline), could activate a ketone or aldehyde donor to form an enamine, which would then attack the carbonyl of this compound.
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. While this compound itself is achiral, it can be used as a starting material to generate chiral derivatives through asymmetric synthesis. msu.edu This involves creating a new stereogenic center in a controlled manner to produce a specific enantiomer or diastereomer in excess. msu.edu
A key potential application is the asymmetric aldol reaction . nih.gov In this reaction, this compound would serve as the electrophilic acceptor for a nucleophilic enolate. By using a chiral catalyst, the reaction can be directed to favor the formation of one enantiomer of the resulting β-hydroxy ketone product. nih.govnih.gov The catalyst could be a chiral metal complex or a purely organic molecule (organocatalyst). nih.govnih.gov The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the stereochemical outcome of metal-enolate based aldol reactions. harvard.edu
Table 3: Asymmetric Aldol Reaction for Chiral Derivative Synthesis
| Reaction Component | Example | Role |
| Electrophile | This compound | Carbonyl acceptor |
| Nucleophile Precursor | Acetone (B3395972) | Enolate donor |
| Chiral Catalyst | Proline or Chiral Zn²⁺ Complex | Controls stereoselectivity |
| Product | Chiral 4-hydroxy-5,5,5-trichloropentan-2-one | Contains a new stereocenter |
Similarly, an asymmetric version of the Reformatsky reaction could be employed. The use of a chiral ligand in conjunction with the zinc metal can induce enantioselectivity in the addition of the enolate to the this compound carbonyl, yielding an optically active β-hydroxy ester. These chiral building blocks, containing the unique trichloromethyl moiety, are valuable intermediates for the synthesis of complex, biologically active molecules.
Regulatory and Policy Aspects
Environmental Regulations and Guidelines
Currently, there are no specific, widely adopted environmental regulations that establish quantitative limits for the release of 1,1,1-Trichloroacetone (B165163) into the air, water, or soil. Regulatory guidance is generally qualitative, focusing on preventing environmental contamination.
Key guidelines for environmental protection include:
Prevention of Discharge: It is crucial to prevent the chemical from entering drains, as it can be harmful to aquatic life. chemicalbook.com Discharge into the environment should be strictly avoided. chemicalbook.com
Spill Management: In the event of a spill, measures should be taken to prevent further leakage if it is safe to do so. chemicalbook.com Spilled material should be collected using appropriate methods and disposed of in sealed containers according to local and national regulations. chemicalbook.com Spark-proof tools and explosion-proof equipment should be used during cleanup, as the compound can be flammable. chemicalbook.com
Drinking Water Standards and Disinfection Byproducts
This compound is recognized as a disinfection byproduct (DBP) that can form in drinking water during the chlorination process. who.intncats.io Disinfectants are essential for killing harmful pathogens like Giardia and Cryptosporidium in water sources. epa.gov However, these disinfectants can react with naturally occurring organic and inorganic materials in the water to form DBPs, which may pose health risks. epa.gov
The U.S. Environmental Protection Agency (EPA) regulates several classes of DBPs, such as total trihalomethanes (TTHM) and haloacetic acids (HAA5), under the Stage 1 and Stage 2 Disinfectants and Disinfection Byproducts Rules. epa.gov While this compound is a known DBP, it is not individually regulated with a specific Maximum Contaminant Level (MCL) like some other byproducts.
Research has identified its presence in treated water. A study of 35 drinking water treatment plants in the United States reported quarterly mean concentrations of chloroacetones, with a detection limit of 13 ng/L achieved for this compound. who.int The World Health Organization (WHO) has reviewed chloroacetones, including this compound, but concluded that there were insufficient toxicological data to establish a formal guideline value for it in drinking water. who.int
Occupational Safety and Health Considerations
While specific occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) have not been established for this compound, comprehensive safety precautions are recommended based on its hazard profile. chemicalbook.com Handling of the compound should be in accordance with good industrial hygiene and safety practices. chemicalbook.com
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
| Pictogram | Signal Word | Hazard Statements |
| Warning | Irritant. wikipedia.org |
Data sourced from wikipedia.org
Recommended Handling and Personal Protective Equipment (PPE)
To ensure worker safety, the following measures and equipment are recommended:
Ventilation: Work should be conducted in a well-ventilated area to minimize inhalation of vapors. chemicalbook.com
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to standards such as EN 166 (EU) or NIOSH (US) are necessary to protect against splashes. chemicalbook.com
Skin Protection: Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard should be worn. chemicalbook.com Fire- and flame-resistant, as well as impervious, clothing is also recommended. chemicalbook.com Contaminated clothing should be removed immediately and washed before reuse. chemicalbook.com
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. chemicalbook.com Respirators and their components should be tested and approved under appropriate government standards like NIOSH (US) or CEN (EU). accustandard.com
General Hygiene: Avoid contact with skin and eyes. chemicalbook.com After handling, wash hands thoroughly. chemicalbook.com Do not eat, drink, or smoke in areas where the chemical is used. echemi.com
Precautionary and First Aid Measures
The following table summarizes key precautionary statements and first aid responses for exposure to this compound.
| Exposure Route | Precautionary Statement | First Aid Response |
| Inhalation | Avoid breathing mist, gas, or vapors. chemicalbook.com Use only outdoors or in a well-ventilated area. chemicalbook.com | Remove the person to fresh air and keep them comfortable for breathing. chemicalbook.com If breathing is difficult, give oxygen. chemicalbook.com If not breathing, give artificial respiration and seek immediate medical attention. chemicalbook.com |
| Skin Contact | Wear protective gloves and clothing. chemicalbook.com | Take off contaminated clothing immediately. chemicalbook.com Wash skin with plenty of soap and water. chemicalbook.com If skin irritation occurs, get medical help. chemicalbook.com |
| Eye Contact | Wear eye protection. chemicalbook.com Do not get in eyes. accustandard.com | Rinse cautiously with water for several minutes. chemicalbook.com Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes. chemicalbook.comaccustandard.com Seek medical attention. chemicalbook.com |
| Ingestion | Do not ingest. | Rinse mouth with water. chemicalbook.com Do NOT induce vomiting. chemicalbook.comaccustandard.com Call a physician or poison control center immediately. chemicalbook.comaccustandard.com |
Data sourced from chemicalbook.comaccustandard.com
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthesis Routes
Future research should focus on developing greener and more efficient synthetic pathways. This includes:
Catalyst Development: Investigating highly selective catalysts that can direct the chlorination to the desired carbon atom, minimizing the formation of isomers and over-chlorinated products. This would reduce waste and the need for energy-intensive separation processes.
Alternative Chlorinating Agents: Exploring the use of safer and more sustainable chlorinating agents to replace gaseous chlorine, which is hazardous to handle.
Process Intensification: Researching continuous flow reactors and other process intensification technologies to improve reaction control, enhance safety, and increase yield and purity.
Bio-based Feedstocks: Investigating the potential for synthesizing 1,1,1-trichloroacetone (B165163) or its precursors from renewable, bio-based starting materials to reduce the reliance on fossil fuels.
Comprehensive Understanding of Environmental Degradation Kinetics and Products
Understanding the environmental behavior of this compound is crucial for assessing its risk. Existing data indicates that its degradation is highly dependent on the environmental matrix. guidechem.comnih.gov It decomposes significantly faster in fortified drinking water than in ultrapure water, suggesting that other substances in the water influence the reaction rate. guidechem.comnih.gov Its atmospheric half-life is estimated to be very long, around 1,000 days, while its half-life in a model river is estimated at 21 days due to volatilization. guidechem.comnih.gov
Key areas for future research include:
Biodegradation Studies: As current data on the biodegradation of this compound is lacking, comprehensive studies are needed to determine its susceptibility to microbial degradation under various conditions (aerobic, anaerobic, in soil, and in sediment). guidechem.com
Photodegradation Pathways: While the molecule is known to absorb light at wavelengths that could lead to direct photolysis, detailed studies are required to identify the resulting products and determine the kinetics under realistic sunlight conditions. nih.gov
By-product Identification: The formation of chloroform (B151607) and potentially chloral (B1216628) hydrate (B1144303) during hydrolysis in water has been noted. guidechem.comnih.gov A thorough investigation is needed to identify all major and minor degradation products across different environmental compartments to fully assess the total environmental impact.
Influence of Environmental Variables: Systematic research into how factors such as pH, temperature, organic matter content, and the presence of other chemicals affect degradation rates and pathways is essential for creating accurate environmental fate models. ecetoc.org
Advanced Toxicological and Ecotoxicological Profiling
Current toxicological data indicates that this compound is a skin, eye, and respiratory irritant. chemicalbook.com It has also been shown to be genotoxic in mammalian cells in vitro, causing chromosomal aberrations. nih.gov However, in vivo studies in mice did not show significant induction of micronuclei or spermhead abnormalities. nih.gov Oral toxicity studies in rats have established No-Observed-Adverse-Effect Levels (NOAELs) and identified the forestomach as a target organ at higher doses. nih.gov Ecotoxicological data suggests a low potential for bioconcentration in aquatic life and high mobility in soil. guidechem.com
To refine the risk assessment, future research should pursue:
Chronic Toxicity and Carcinogenicity: Long-term exposure studies are needed to evaluate the potential for carcinogenicity and other chronic health effects.
Mechanistic Toxicology: Research should aim to elucidate the specific molecular mechanisms underlying its observed genotoxicity and organ-specific toxicity.
Endocrine Disruption Potential: Screening for potential endocrine-disrupting activity is a critical data gap that needs to be addressed.
Comprehensive Ecotoxicity Testing: The impact of this compound should be evaluated on a broader range of species representing different trophic levels, including terrestrial organisms like earthworms and plants, and various aquatic organisms. The toxicity of its environmental degradation products should also be assessed.
Exploration of New Industrial and Chemical Applications
Currently, this compound is used as a reagent and solvent in organic synthesis, including for the production of pharmaceuticals and agrochemicals. guidechem.com Its utility as a solvent extends to materials like cellulose (B213188) esters and resins. guidechem.com The unique chemical structure, featuring both a reactive ketone group and a stable trichloromethyl group, suggests that its potential applications have not been fully explored.
Future perspectives for application include:
Advanced Building Block: Research into its use as a precursor for synthesizing complex molecules. The trichloromethyl group can be a handle for introducing other functionalities, such as a trifluoromethyl group, which is highly valuable in medicinal chemistry.
Polymer Science: Investigating its potential as a monomer or modifying agent in the synthesis of specialty polymers with enhanced properties like flame retardancy or chemical resistance.
Niche Solvent Applications: Characterizing its solvent properties more thoroughly could identify high-value applications where its specific polarity and aprotic nature are advantageous, such as in electrochemistry or for specific extraction processes.
Computational Modeling and Predictive Studies
Computational chemistry has already been used to estimate several of this compound's physicochemical properties, such as its vapor pressure, Koc, and atmospheric reaction rate. guidechem.comnih.gov These estimations are valuable for preliminary environmental fate modeling but can be expanded upon significantly.
Future research should leverage advanced computational tools to:
Model Reaction Pathways: Employ quantum mechanical calculations to model potential new synthesis routes, predict reaction barriers, and identify catalysts that could improve selectivity and yield, thereby guiding experimental efforts.
Predict Degradation Mechanisms: Simulate the environmental degradation pathways (hydrolysis, photolysis, oxidation) to predict intermediate products and reaction kinetics, helping to fill experimental data gaps.
Develop QSAR Models: Create Quantitative Structure-Activity Relationship (QSAR) models for chlorinated ketones to predict their toxicity and ecotoxicity. This would allow for the rapid screening of related compounds and help prioritize which ones require urgent experimental testing.
Molecular Docking: Use molecular docking simulations to model the interaction of this compound and its metabolites with biological targets like enzymes and DNA. This could provide crucial insights into its mechanisms of toxicity and guide the development of safer alternatives.
Q & A
Q. What computational tools are available to model this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
